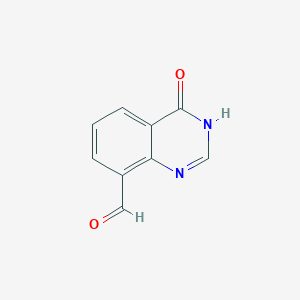

4-Oxo-3,4-dihydroquinazoline-8-carbaldehyde

描述

4-Oxo-3,4-dihydroquinazoline-8-carbaldehyde is a heterocyclic compound featuring a quinazoline core with a ketone group at position 4 and an aldehyde substituent at position 6. Quinazoline derivatives are of significant interest in medicinal chemistry due to their structural diversity and bioactivity, particularly in enzyme inhibition and anticancer applications .

The aldehyde group at position 8 confers unique reactivity, enabling further functionalization (e.g., oxime formation, Schiff base synthesis) for drug discovery pipelines. Its molecular formula is C₁₀H₇N₂O₂ (inferred from the 8-carboxylate analog in ), with a molecular weight of 193.18 g/mol (calculated).

属性

IUPAC Name |

4-oxo-3H-quinazoline-8-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-4-6-2-1-3-7-8(6)10-5-11-9(7)13/h1-5H,(H,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUSSNLJNRRHBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=O)NC=N2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653286 | |

| Record name | 4-Oxo-1,4-dihydroquinazoline-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053655-64-3 | |

| Record name | 3,4-Dihydro-4-oxo-8-quinazolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053655-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxo-1,4-dihydroquinazoline-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-3,4-dihydroquinazoline-8-carbaldehyde typically involves the reaction of 2-aminobenzamide with formic acid under reflux conditions to form quinazolinone, which is then oxidized to the desired aldehyde . Another method involves the reaction of 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde with hydroxylamine hydrochloride in the presence of potassium carbonate to yield the oxime derivative .

Industrial Production Methods:

化学反应分析

Types of Reactions: 4-Oxo-3,4-dihydroquinazoline-8-carbaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to quinazolinone derivatives in acidic or alkaline media.

Reduction: Formation of corresponding alcohols or amines under reducing conditions.

Substitution: Reactions with nucleophiles to form substituted quinazoline derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in alkaline medium.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Quinazolinone derivatives.

Reduction: Alcohols or amines.

Substitution: Substituted quinazoline derivatives.

科学研究应用

4-Oxo-3,4-dihydroquinazoline-8-carbaldehyde is used extensively in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: As an intermediate in the synthesis of various heterocyclic compounds.

Biology: In the study of enzyme inhibitors and receptor ligands.

Medicine: Potential use in drug development, particularly for anticancer and antiviral agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-Oxo-3,4-dihydroquinazoline-8-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors . It acts as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it has been studied as an inhibitor of human immunodeficiency virus replication .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde

- Structure : Aldehyde substituent at position 2 instead of 7.

- Synthesis : Prepared via condensation reactions, as described in . Reacts with hydroxylamine hydrochloride to form (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime, demonstrating the aldehyde’s nucleophilic reactivity .

- Key Difference : Positional isomerism significantly alters electronic properties and binding affinity in biological systems.

Methyl 4-Oxo-3,4-dihydroquinazoline-8-carboxylate

- Structure : Methyl ester at position 8 (CAS 1000578-10-8).

- Properties : Molecular weight 204.18 g/mol , density 1.39 g/cm³ , and predicted boiling point 378.2±44.0 °C .

- Synthesis: Likely derived from 2-aminoterephthalic acid via cyclization and esterification.

- Applications : Intermediate for carboxylic acid derivatives (e.g., hydrolysis to 8-carboxylic acid for drug conjugates) .

2-Methyl-4-oxo-3,4-dihydroquinazoline-8-carboxylic Acid

- Structure : Methyl group at position 2 and carboxylic acid at position 8 (CAS 1357079-84-5).

- Properties : Molecular weight 204.18 g/mol , same as the ester analog due to functional group interchange .

- Applications: Potential use in metal coordination or as a pharmacophore in kinase inhibitors.

4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives

- Structure: Quinoline core (one nitrogen) instead of quinazoline (two nitrogens), with carboxamide substituents.

- Synthesis : Prepared via multi-step routes involving thioxo or chloro substituents, as in .

- Applications: Notable for antiviral and antitumor activity, highlighting the role of the 4-oxo group in bioactivity .

4-Oxo-3,4-dihydrothieno[3,4-d]pyrazine Derivatives

- Structure: Thienopyrazine fused ring system with a 4-oxo group.

- Applications : Patented as aldose reductase inhibitors for treating diabetic complications .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) |

|---|---|---|---|---|

| 4-Oxo-3,4-dihydroquinazoline-8-carbaldehyde | C₁₀H₇N₂O₂ | 193.18 | CHO (8-position) | N/A |

| 4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde | C₁₀H₇N₂O₂ | 193.18 | CHO (2-position) | N/A |

| Methyl 8-carboxylate analog | C₁₀H₈N₂O₃ | 204.18 | COOCH₃ (8-position) | 378.2±44.0 (pred.) |

| 2-Methyl-8-carboxylic acid analog | C₁₀H₈N₂O₃ | 204.18 | CH₃ (2), COOH (8) | N/A |

生物活性

4-Oxo-3,4-dihydroquinazoline-8-carbaldehyde is a heterocyclic compound with significant biological activity, primarily studied for its potential in medicinal chemistry. This compound, characterized by the molecular formula C9H6N2O2 and a molecular weight of 174.16 g/mol, has attracted attention due to its versatile chemical properties and potential therapeutic applications, particularly in cancer treatment and as enzyme inhibitors.

The biological activity of 4-Oxo-3,4-dihydroquinazoline-8-carbaldehyde is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound functions as a potential inhibitor of specific pathways involved in tumorigenesis and inflammation. Its mechanism can be summarized as follows:

- Enzyme Inhibition : It has shown promise as an inhibitor of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms. In vitro studies have indicated that derivatives of this compound can achieve significant inhibition rates against PARP1 and PARP2 .

- Cell Cycle Modulation : The compound has been observed to induce cell cycle arrest at the G0/G1 phase in cancer cell lines, suggesting its role in inhibiting cell proliferation .

- Reactive Oxygen Species (ROS) Generation : It may elevate intracellular ROS levels, contributing to apoptosis in cancer cells .

Anticancer Activity

Recent studies have highlighted the anticancer properties of 4-Oxo-3,4-dihydroquinazoline-8-carbaldehyde derivatives. For instance, compounds synthesized from this scaffold have demonstrated potent activity against various cancer cell lines, with IC50 values often falling within the nanomolar range.

| Compound | Target | IC50 (nM) | Cell Line |

|---|---|---|---|

| Compound 1 | PARP1 | 156 | A549 |

| Compound 2 | EGFR | <100 | HCC827 |

| Compound 3 | Tubulin | <50 | MCF7 |

These findings suggest that modifications to the quinazoline structure can enhance biological activity and selectivity towards specific cancer targets.

Case Studies

- Inhibition of PARP : A study evaluated several derivatives for their inhibitory activity against PARP1 and PARP2. Compounds exhibiting over 80% inhibition at 1 µM were further analyzed for their half-maximal inhibitory concentration (IC50), revealing promising candidates for further development .

- Cell Cycle Arrest : Another investigation into the mechanism of action reported that certain derivatives caused G0/G1 phase arrest in A549 cells, indicating their potential as chemotherapeutic agents .

- Dual Inhibition Potential : Some derivatives have been designed to act as dual inhibitors targeting both PI3K and HDAC pathways, which are critical in cancer progression. These compounds showed enhanced potency compared to traditional inhibitors .

Applications

The versatility of 4-Oxo-3,4-dihydroquinazoline-8-carbaldehyde extends beyond anticancer applications:

- Antiviral Agents : Research indicates potential usage in developing antiviral agents due to its interaction with viral enzymes.

- Enzyme Inhibitors : Its role as an enzyme inhibitor makes it a candidate for treating diseases linked to enzyme dysregulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。